molecular formula C3H6ClN3O B12331408 3-Hydrazono-2,3-dihydroisoxazole hydrochloride

3-Hydrazono-2,3-dihydroisoxazole hydrochloride

Cat. No.: B12331408
M. Wt: 135.55 g/mol
InChI Key: UKUWXEMAGJMJBZ-UHFFFAOYSA-N
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Description

3-Hydrazineylisoxazole hydrochloride is a heterocyclic compound containing both nitrogen and oxygen atoms within its five-membered isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazineylisoxazole hydrochloride typically involves the reaction of isoxazole derivatives with hydrazine. One common method includes the reaction of 3-chloroisoxazole with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of 3-hydrazineylisoxazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of 3-hydrazineylisoxazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazineylisoxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydrazineylisoxazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydrazineylisoxazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Hydrazineylisoxazole hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and potential for forming various derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

1,2-oxazol-3-ylhydrazine;hydrochloride

InChI

InChI=1S/C3H5N3O.ClH/c4-5-3-1-2-7-6-3;/h1-2H,4H2,(H,5,6);1H

InChI Key

UKUWXEMAGJMJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1NN.Cl

Origin of Product

United States

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